N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring substituted with a fluorophenyl group and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with 2,2-diphenylcyclopropanecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-5-nitro-1H-imidazole-4-carbohydrazide
- N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-5-methoxy-1H-indole-2-carbohydrazide
- N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties.
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O/c1-17(18-12-14-21(25)15-13-18)26-27-23(28)22-16-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3,(H,27,28)/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAGAPKULPBYSZ-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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